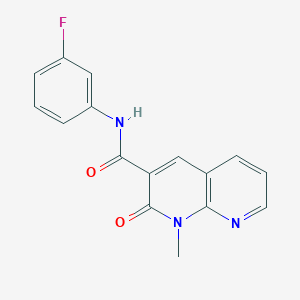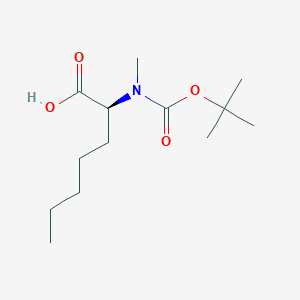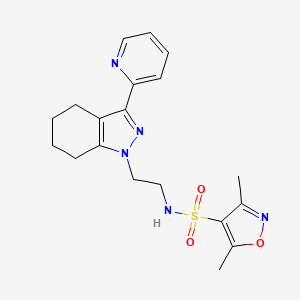
1-(3-Bromo-4-iodophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Bromo-4-iodophenyl)ethanone” is a chemical compound with the molecular formula C8H6BrIO . It is also known as "Ethanone, 1-(3-bromophenyl)-" .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromo-4-iodophenyl)ethanone” consists of a bromine atom and an iodine atom attached to a phenyl ring, which is further connected to an ethanone group . The InChI code for this compound is 1S/C8H6BrIO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 .
Physical And Chemical Properties Analysis
“1-(3-Bromo-4-iodophenyl)ethanone” is a solid at room temperature . It has a molecular weight of 324.94 . The compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
Applications De Recherche Scientifique
Fluorescent Probes for Biological Systems
T. Fang et al. (2019) developed a BODIPY-based fluorescent on-off probe with high selectivity for H2S, utilizing 1-(2-Hydroxyphenyl)ethanone as a starting material. This probe demonstrated strong fluorescence and sulfhydryl-specific cleavage reaction, indicating potential applications for studying the effects of HS− in biological systems, including cell imaging and tracking sulfide in various biological environments Fang et al., 2019.
Molecular Structure Analysis and Drug Activity Prediction
Y. Mary et al. (2015) investigated the molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis, and molecular docking study of a similar compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Their research provided insights into the potential of such compounds as anti-neoplastic agents, showcasing the utility of these analyses in predicting drug activity and interactions with biological targets Mary et al., 2015.
Asymmetric Reduction of Ketones
T. H. K. Thvedt et al. (2011) explored the asymmetric reduction of 1-arylethanones, using 1-(4-bromophenyl)ethanone as a model substance. Their research highlights the application of novel catalysts in enhancing the selectivity and efficiency of producing enantioenriched secondary alcohols, which are valuable in the synthesis of pharmacologically active compounds Thvedt et al., 2011.
Advanced Polymer Synthesis
C. Hawker and J. Fréchet (1990) described a new convergent approach to dendritic macromolecules, emphasizing the synthesis of polymers with controlled molecular architecture. This research demonstrates the role of precise chemical design in creating advanced materials with potential applications in drug delivery, imaging, and as scaffolds for catalysis Hawker & Fréchet, 1990.
Hydrogen-Bonding Patterns in Enaminones
James L. Balderson et al. (2007) studied the hydrogen-bonding patterns in enaminones, including compounds similar to 1-(3-Bromo-4-iodophenyl)ethanone. Their work sheds light on the structural characteristics and stability of these compounds, contributing to the understanding of their reactivity and potential applications in synthesizing more complex molecular architectures Balderson et al., 2007.
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-bromo-4-iodophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQKCNIGTUIVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-iodophenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2700739.png)

![2-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-thienylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2700743.png)
![ethyl 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2700744.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2700745.png)
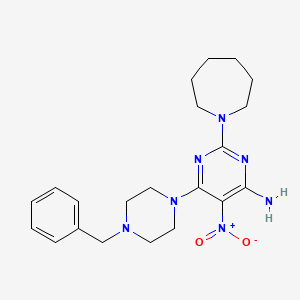
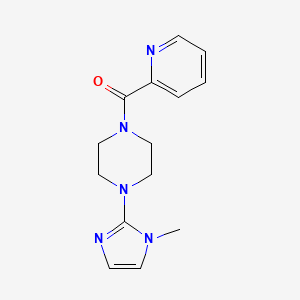
![(3,3-Difluorocyclobutyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2700749.png)
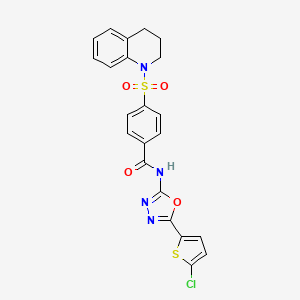
![N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2700755.png)
